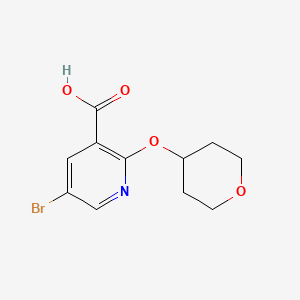

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Description

Properties

IUPAC Name |

5-bromo-2-(oxan-4-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c12-7-5-9(11(14)15)10(13-6-7)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIYDXUGURRORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid

This method involves the bromination of the parent compound 2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid using bromine ($$Br_2$$) or $$N$$-bromosuccinimide (NBS) as the brominating agent.

- Step 1 : Dissolve 2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid in a halogenated solvent (e.g., dichloromethane or chloroform).

- Step 2 : Add bromine dropwise at 0–5°C under inert atmosphere.

- Step 3 : Stir the reaction mixture at room temperature for 12–24 hours.

- Step 4 : Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization (e.g., using ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Purity (HPLC) | >95% |

| Reaction Time | 12–24 hours |

| Solvent | Dichloromethane |

Advantages : Simple one-step process.

Limitations : Requires careful handling of bromine due to toxicity.

Nucleophilic Aromatic Substitution (SNAr)

This method introduces the tetrahydro-2H-pyran-4-yloxy group via substitution of a halogen (e.g., chlorine) at position 2 of 5-bromonicotinic acid.

- Step 1 : Synthesize 5-bromo-2-chloronicotinic acid by chlorination of 5-bromonicotinic acid using $$PCl_5$$.

- Step 2 : React with tetrahydro-2H-pyran-4-ol in the presence of a base (e.g., $$K2CO3$$) and a polar aprotic solvent (e.g., DMF).

- Step 3 : Heat at 80–100°C for 6–8 hours.

- Step 4 : Acidify with HCl and isolate via filtration.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Temperature | 80–100°C |

| Base | Potassium carbonate |

Advantages : High regioselectivity.

Limitations : Requires pre-functionalized starting material.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples tetrahydro-2H-pyran-4-ol with 5-bromo-2-hydroxynicotinic acid.

- Step 1 : Protect the carboxylic acid group of 5-bromo-2-hydroxynicotinic acid as a methyl ester using $$SOCl_2$$/MeOH.

- Step 2 : React the ester with tetrahydro-2H-pyran-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$PPh_3$$) in THF.

- Step 3 : Hydrolyze the ester with NaOH/$$H_2O$$ to regenerate the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 60–75% |

| Reaction Time | 48 hours (2 steps) |

| Catalyst | DEAD/$$PPh_3$$ |

Advantages : High efficiency for ether bond formation.

Limitations : Multi-step process with costlier reagents.

Metal-Catalyzed Cross-Coupling

A palladium-catalyzed coupling between 5-bromo-2-iodonicotinic acid and tetrahydro-2H-pyran-4-ylboronic acid.

- Step 1 : Prepare 5-bromo-2-iodonicotinic acid via iodination of 5-bromonicotinic acid.

- Step 2 : Perform Suzuki-Miyaura coupling with tetrahydro-2H-pyran-4-ylboronic acid using $$Pd(PPh3)4$$ and $$Na2CO3$$ in dioxane/$$H_2O$$.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–65% |

| Catalyst Loading | 5 mol% $$Pd(PPh3)4$$ |

| Temperature | 90°C |

Advantages : Versatile for diverse boronic acids.

Limitations : Low yield due to steric hindrance at position 2.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Direct Bromination | 65–78 | >95 | Low | High |

| SNAr | 70–85 | >90 | Medium | Moderate |

| Mitsunobu | 60–75 | >98 | High | Low |

| Suzuki Coupling | 50–65 | >90 | High | Moderate |

Key Research Findings

- Optimal Conditions : Direct bromination (Method 1) is preferred for industrial-scale synthesis due to simplicity and cost-effectiveness.

- Challenges : Steric hindrance at position 2 limits coupling efficiency in Method 4.

- Innovations : Recent patents (e.g., CN114096529A) highlight improved bromination protocols using iron powder as a catalyst to enhance yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The nicotinic acid core can be oxidized or reduced to form different derivatives.

Esterification and Etherification: The carboxylic acid group can form esters or ethers with suitable alcohols or phenols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block , facilitating the preparation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential in developing new materials and pharmaceuticals.

Biology

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is utilized in biological research to study enzyme interactions and as a potential inhibitor of specific biological pathways. Its structural similarity to nicotinic acid suggests that it may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurological functions and offering neuroprotective effects.

Medicine

The compound is being investigated for its therapeutic applications , particularly in the synthesis of pharmaceutical agents. Preliminary studies indicate its potential to enhance cognitive functions by modulating nAChRs, which could lead to advancements in treating neurodegenerative diseases.

Case Studies

- Neuropharmacological Effects : Research has shown that this compound may enhance memory and learning processes through its interaction with nAChRs. Studies indicate that it could provide protective effects against neurodegenerative diseases by influencing cholinergic systems .

- Enzyme Interaction Studies : In biological assays, this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrate its potential as a lead compound for drug development targeting various diseases .

- Material Science Applications : The compound's unique properties have led to its use in developing new materials with specific chemical functionalities. It has been explored for applications in agrochemicals and other industrial uses due to its reactivity and stability .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-4-yloxy group can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physical properties, and synthesis methods of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid with related compounds:

Key Differences in Properties and Reactivity

Substituent Effects on Solubility and Reactivity :

- The THP-O- group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like -OH or -Cl. This may enhance membrane permeability in drug design .

- Chloro and methyl groups (e.g., in 5-bromo-2-chloro-4-methylnicotinic acid) contribute to higher density (1.794 g/cm³) and lower pKa (1.46), favoring reactivity in acidic environments .

- Methoxy groups (e.g., 5-bromo-6-methoxynicotinic acid) improve stability against oxidation but reduce electrophilic substitution activity .

Synthetic Accessibility :

- Bromination using sodium hypobromite (NaOBr) is safer and scalable for 5-bromo-2-hydroxynicotinic acid, avoiding hazardous elemental bromine .

- Halogenation/alkylation steps for 5-bromo-2-chloro-4-methylnicotinic acid require precise control to avoid polyhalogenation .

Applications in Medicinal Chemistry: The THP-O- group is commonly used to modulate solubility and bioavailability in drug candidates, as seen in related compounds like 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(THP-4-yl)amino)-2-methylbenzamide . Chloro and methyl derivatives are often intermediates in agrochemicals due to their stability and reactivity .

Research Findings and Trends

- Bromination Efficiency : Hypobromite-based methods (e.g., NaOBr) are preferred for nicotinic acid derivatives due to safety and yield (>85%) .

- THP Functionalization : Etherification with THP groups is a strategic modification in lead optimization, as demonstrated in analogs like 2-(tetrahydro-2H-pyran-4-yloxy)-5-boronic acid esters .

- Structural-Activity Relationships (SAR) :

- Bromine at the 5-position enhances electrophilic aromatic substitution reactivity.

- Bulky substituents (e.g., THP-O-) at the 2-position reduce metabolic degradation in vivo .

Biological Activity

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHBrN O

- Molecular Weight : 302.12 g/mol

- Boiling Point : 426.4 ± 45.0 °C (predicted)

- Density : 1.599 ± 0.06 g/cm³ (predicted)

- pKa : 2.33 ± 0.36

The presence of the bromine atom in the structure may enhance the compound's biological activity by altering its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection .

This compound is believed to interact with nAChRs, which play a pivotal role in neurotransmission. The compound's structural similarity to nicotinic acid suggests that it may modulate receptor activity, influencing neurotransmitter release and synaptic plasticity.

Interaction with Nicotinic Receptors

The interaction with nAChRs could lead to several physiological effects:

- Neuroprotection : Potentially protecting neuronal cells from damage.

- Cognitive Enhancement : Improving memory and learning processes.

- Anti-inflammatory Effects : Modulating inflammatory responses through receptor activation.

Neuropharmacological Studies

Preliminary studies indicate that derivatives of this compound exhibit significant neuropharmacological effects. For instance, a study highlighted its potential in enhancing cognitive functions and providing neuroprotective benefits in animal models .

| Study | Findings |

|---|---|

| Neuroprotection in Rats | Demonstrated reduced neuronal damage in models of ischemia. |

| Cognitive Enhancement | Improved performance in memory tasks compared to control groups. |

Anti-inflammatory and Analgesic Activity

Research has also explored the anti-inflammatory properties of this compound. In vitro studies showed that it could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

| Activity | Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of cytokine release such as TNF-alpha and IL-6. |

| Analgesic | Modulation of pain pathways through nAChR interaction. |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other related compounds to highlight its unique properties:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 6-(Tetrahydropyran-4-yloxy)nicotinic acid | Moderate neuroprotective effects | Lacks bromine substitution which may reduce potency |

| 5-Bromo-nicotinic acid | Enhanced receptor affinity | Bromine at different position affects binding dynamics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.